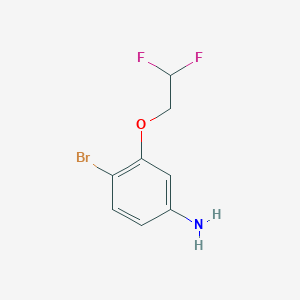

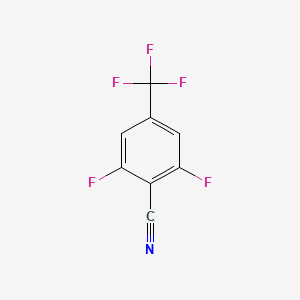

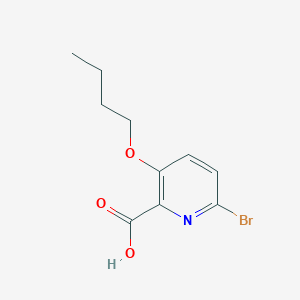

![molecular formula C9H15N3O3 B1409453 叔丁基N-[(5-氧代-2,5-二氢-1H-吡唑-3-基)甲基]氨基甲酸酯 CAS No. 1803591-31-2](/img/structure/B1409453.png)

叔丁基N-[(5-氧代-2,5-二氢-1H-吡唑-3-基)甲基]氨基甲酸酯

描述

“tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C9H15N3O3 . It has a molecular weight of 213.23 .

Molecular Structure Analysis

Pyrazoles, which include this compound, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

科学研究应用

有机合成中间体

该化合物作为合成各种有机分子的中间体。 其结构允许引入叔丁基氨基甲酸酯保护基,该保护基通常用于肽合成中胺的保护 。这在需要选择性脱保护的复杂分子合成中特别有用。

药物研究

在药物研究中,该化合物被用于开发新药。 它已被确定为头孢托洛赞合成的关键中间体,头孢托洛赞是一种新型头孢菌素类抗生素,对革兰氏阴性菌(包括多重耐药菌株)具有强效活性 。

催化

该化合物中的叔丁基可以在催化循环中使用,特别是在钯催化反应中。 它可以作为配体或保护基,影响反应途径和所需产物的产率 。

作用机制

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound, tert-butyl ester, was found to be resistant to hydrolysis in the gastrointestinal tract, suggesting that it may have good bioavailability .

Result of Action

Related compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

生化分析

Biochemical Properties

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate plays a significant role in biochemical reactions, particularly in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound interacts with various enzymes and proteins during its synthesis. For instance, it undergoes amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The interactions with these enzymes and proteins are crucial for the successful synthesis of the target product.

Molecular Mechanism

The molecular mechanism of action of tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of ceftolozane, thereby modulating the overall reaction pathway . Additionally, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound participates in the synthesis of ceftolozane, where it undergoes multiple biochemical transformations . The interactions with metabolic enzymes, such as those involved in amination and esterification, are essential for its role in these pathways. Additionally, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell.

属性

IUPAC Name |

tert-butyl N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-5-6-4-7(13)12-11-6/h4H,5H2,1-3H3,(H,10,14)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPIHXYKVODQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

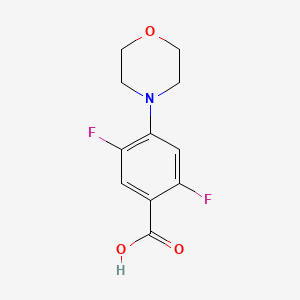

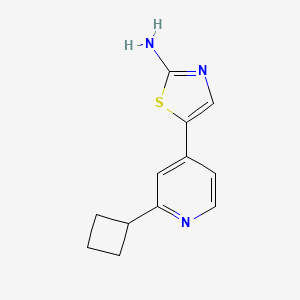

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)

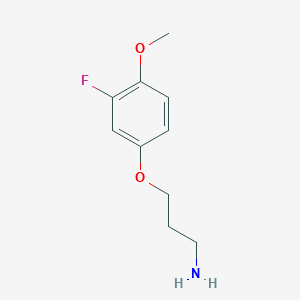

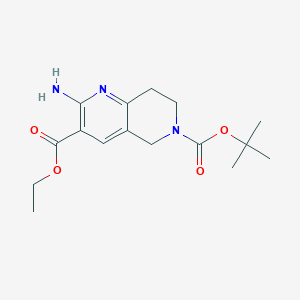

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)

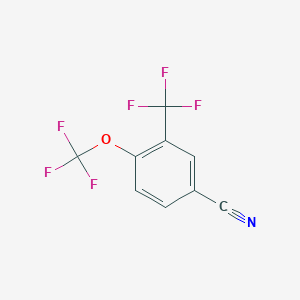

![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)